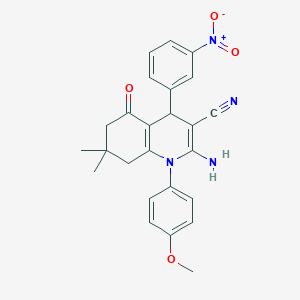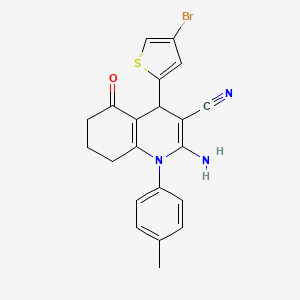![molecular formula C23H22N2O6 B11532537 1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11532537.png)
1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features two spiro-linked indole moieties, each fused with a 1,3-dioxolane ring. The presence of these rings imparts significant stability and unique chemical properties to the molecule.
Preparation Methods
The synthesis of 1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Spirocyclization: The indole derivative is then subjected to spirocyclization with 1,3-dioxolane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways such as DNA replication and protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds also feature a spiro linkage but differ in the nature of the fused rings.
Spirocyclic Lactones: These compounds have a lactone ring fused to a spiro center and are used in the synthesis of natural products and pharmaceuticals.
The uniqueness of 1’-(3-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}PROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE lies in its dual spirocyclic structure, which imparts enhanced stability and distinct chemical properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C23H22N2O6 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1'-[3-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)propyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C23H22N2O6/c26-20-22(28-12-13-29-22)16-6-1-3-8-18(16)24(20)10-5-11-25-19-9-4-2-7-17(19)23(21(25)27)30-14-15-31-23/h1-4,6-9H,5,10-15H2 |
InChI Key |
SSOLOEVBZDSGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11532456.png)
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-nitroaniline](/img/structure/B11532468.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11532473.png)

![(2Z,5E)-5-[4-(benzyloxy)benzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11532480.png)
![N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide](/img/structure/B11532487.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11532488.png)
![N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide](/img/structure/B11532489.png)
![7-Amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11532502.png)

![(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11532530.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11532538.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11532544.png)
![4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B11532549.png)
